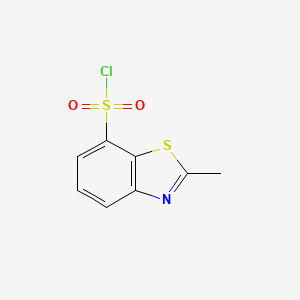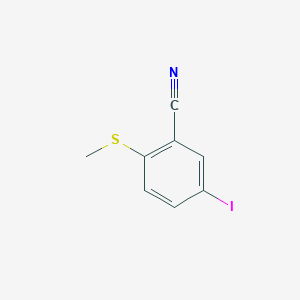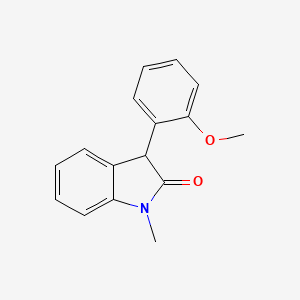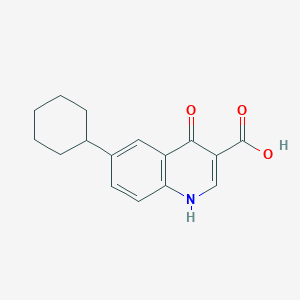
6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID is a chemical compound belonging to the quinolone family. Quinolones are known for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties . This compound features a cyclohexyl group attached to the quinoline core, which may influence its biological activity and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexylamine with 2-chloro-3-formylquinoline under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the quinoline ring.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting bacterial infections and viral diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. For example, it may inhibit bacterial DNA synthesis by targeting DNA gyrase or topoisomerase IV, enzymes crucial for bacterial replication . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and leading to bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: A parent compound with similar core structure but lacking the cyclohexyl group.
1-Cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A fluoroquinolone with enhanced antibacterial activity.
Norfloxacin: A well-known fluoroquinolone antibiotic with a similar quinoline core.
Uniqueness
6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID is unique due to the presence of the cyclohexyl group, which may enhance its lipophilicity and influence its interaction with biological targets. This structural modification can lead to differences in biological activity and pharmacokinetic properties compared to other quinolone derivatives .
Propiedades
Número CAS |
55376-44-8 |
|---|---|
Fórmula molecular |
C16H17NO3 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
6-cyclohexyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H17NO3/c18-15-12-8-11(10-4-2-1-3-5-10)6-7-14(12)17-9-13(15)16(19)20/h6-10H,1-5H2,(H,17,18)(H,19,20) |
Clave InChI |
ILIMZOMDBFLHFR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


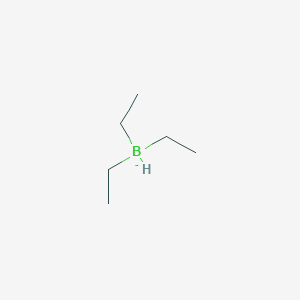
![Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-[4-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoyl]-](/img/structure/B8641483.png)
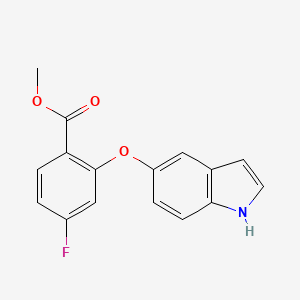
![4-{[(Benzyloxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid](/img/structure/B8641497.png)
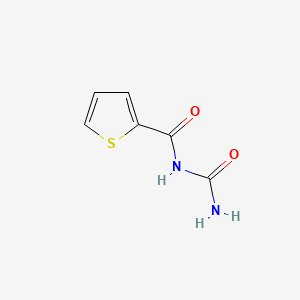
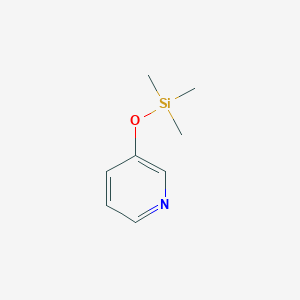
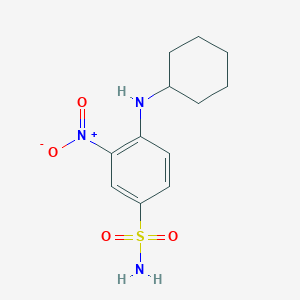

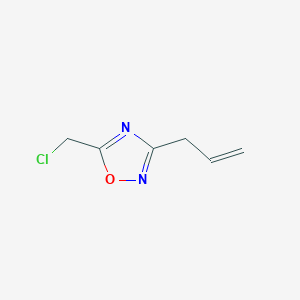
![[4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid](/img/structure/B8641536.png)
